3-(4-Bromo-benzenesulfonylamino)-benzoic acid
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Overview
Description
“3-(4-Bromo-benzenesulfonylamino)-benzoic acid” is a chemical compound that is used as a building block in organic synthesis . It is involved in various chemical reactions and transformations, making it a valuable component in the field of chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a radical approach has been reported . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
This compound is involved in various chemical reactions, including oxidations, aminations, halogenations, and C-C bond formations . It’s also used in the Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
This compound plays a crucial role in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of δ-®-coniceine and Indolizidine 209B
The protodeboronation process, in which this compound is involved, has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in medicinal chemistry .
Synthesis of Methoxy Protected (−)-Δ8-THC and Cholesterol
The hydromethylation sequence, which involves the use of this compound, has been applied to the synthesis of methoxy protected (−)-Δ8-THC and cholesterol . These are important compounds in the pharmaceutical industry .
Suzuki–Miyaura Coupling
Organoboron compounds, which can be derived from this compound, are highly valuable building blocks in organic synthesis . One of the most important
Mechanism of Action
Future Directions
The future directions for “3-(4-Bromo-benzenesulfonylamino)-benzoic acid” could involve further development of the protodeboronation process, as well as exploration of its potential applications in other chemical reactions . Additionally, more research could be conducted to fully understand its physical and chemical properties.
properties
IUPAC Name |
3-[(4-bromophenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTBMLDLLOBSFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367859 |
Source
|
Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
CAS RN |
59256-24-5 |
Source
|
Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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